N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The resulting benzothiazole is then subjected to further functionalization to introduce the sulfamoyl and benzamide groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to accelerate the reactions .
Chemical Reactions Analysis
N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the sulfamoyl group to the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by inducing apoptosis or blocking cell division pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)benzamide: This compound has a similar structure but lacks the sulfamoyl group, which may result in different biological activities and chemical reactivity.
N-(1,3-benzothiazol-2-yl)methanesulfonamide:
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-27-11-9-23(10-12-28-2)30(25,26)17-6-3-15(4-7-17)20(24)22-16-5-8-18-19(13-16)29-14-21-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZVAIJKGIJDDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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